![molecular formula C28H39N5O5 B3114777 (S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate CAS No. 204692-51-3](/img/structure/B3114777.png)
(S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate
Descripción general
Descripción
(S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate is a useful research compound. Its molecular formula is C28H39N5O5 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel fluoroquinolones with structures incorporating piperazine and pyridine rings were designed and synthesized. These compounds were evaluated in vivo against Mycobacterium tuberculosis H37Rv in mice, exhibiting activity comparable to sparfloxacin, indicating potential applications in antimicrobial research (Shindikar & Viswanathan, 2005).
A series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was prepared and evaluated for antihypertensive activity, highlighting the therapeutic potential of such compounds in cardiovascular research (Clark et al., 1983).
The synthesis of 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazines was investigated for their effects on memory in mice, suggesting implications for neurological and cognitive function studies (Li Ming-zhu, 2008).
Chemical Modification and Pharmacological Evaluation
Amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for anticonvulsant activity, indicating the potential for developing new antiepileptic drugs (Obniska et al., 2015).
Piperazine derivatives were identified as new antidiabetic compounds, with structural modifications leading to the identification of potent agents in diabetes research, demonstrating the role of such structures in modulating insulin secretion (Le Bihan et al., 1999).
Propiedades
IUPAC Name |
benzyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O5/c1-28(2,3)38-26(35)30-14-8-7-11-24(31-27(36)37-21-22-9-5-4-6-10-22)25(34)33-19-17-32(18-20-33)23-12-15-29-16-13-23/h4-6,9-10,12-13,15-16,24H,7-8,11,14,17-21H2,1-3H3,(H,30,35)(H,31,36)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRJRBLQIQRNTR-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl tert-butyl (6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexane-1,5-diyl)dicarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.